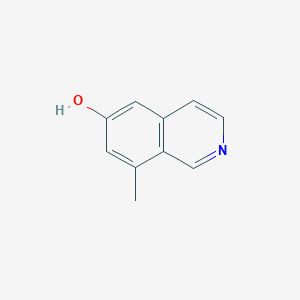

8-Methylisoquinolin-6-ol

Beschreibung

8-Methylisoquinolin-6-ol (C₁₀H₉NO) is a substituted isoquinoline derivative characterized by a hydroxyl group at position 6 and a methyl group at position 6. Its structural features, including the aromatic isoquinoline backbone and polar hydroxyl group, confer unique physicochemical properties. The compound’s SMILES notation is CC1=CC(=CC2=C1C=NC=C2)O, and its InChIKey is BTIABXGGTUTFTL-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts, such as [M+H]⁺ (130.8 Ų) and [M+Na]⁺ (146.2 Ų), highlight its ion mobility characteristics, which are critical for mass spectrometry applications . While patent activity (18 patents) suggests industrial interest, the lack of literature data underscores the need for further research .

Eigenschaften

IUPAC Name |

8-methylisoquinolin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-4-9(12)5-8-2-3-11-6-10(7)8/h2-6,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIABXGGTUTFTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=NC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918488-39-8 | |

| Record name | 8-methylisoquinolin-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylisoquinolin-6-ol can be achieved through various methods. One common approach involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . Another method includes the use of aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines by cyclization .

Industrial Production Methods: Industrial production of isoquinoline derivatives often involves catalytic processes. For instance, palladium-catalyzed coupling reactions followed by cyclization can yield isoquinolines in excellent yields and short reaction times . Additionally, copper-catalyzed tandem reactions and Ru(II)-catalyzed C-H functionalization are also employed for efficient synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Methylisoquinolin-6-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.

Major Products Formed:

Oxidation: Formation of isoquinoline quinones.

Reduction: Formation of dihydroisoquinolines.

Substitution: Formation of halogenated or nitrated isoquinolines.

Wissenschaftliche Forschungsanwendungen

8-Methylisoquinolin-6-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: Utilized in the production of dyes and pigments due to its aromatic structure.

Wirkmechanismus

The mechanism of action of 8-Methylisoquinolin-6-ol involves its interaction with various molecular targets. The hydroxyl group at the 6th position can form hydrogen bonds with biological molecules, influencing their activity. The compound can also interact with enzymes and receptors, modulating their function. Specific pathways and targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

7-Methoxy-6-methylisoquinolin-8-ol (C₁₁H₁₁NO₂)

- Structural Differences: Features a methoxy (-OCH₃) group at position 7 and a methyl group at position 6, unlike 8-methylisoquinolin-6-ol’s hydroxyl at position 6 and methyl at position 7.

- Synthesis : Prepared via catalytic hydrogenation of precursor compounds using Pd/C under controlled conditions (55% yield) .

- Physical Data :

- Applications: Not explicitly stated, but methoxy groups often enhance bioavailability in pharmaceuticals.

6-Nitro-8-quinolinol (C₉H₆N₂O₃)

- Structural Differences: Nitro (-NO₂) group at position 6 and hydroxyl at position 8 on a quinoline backbone.

- Properties :

- Applications : Used in corrosion inhibition and industrial chemistry, leveraging nitro groups’ electron-withdrawing effects .

6-Methoxyquinolin-8-ol (C₁₀H₉NO₂)

- Structural Differences : Methoxy at position 6 and hydroxyl at position 8.

- CCS Comparison: Adduct 8-Methylisoquinolin-6-ol (Ų) 6-Methoxyquinolin-8-ol (Ų) [M+H]⁺ 130.8 134.1 [M+Na]⁺ 146.2 149.1

- Implications: Higher CCS values for 6-methoxyquinolin-8-ol suggest increased molecular surface area due to methoxy substitution.

5-Ethyl-6-methoxyquinolin-8-amine (C₁₂H₁₄N₂O)

- Structural Differences : Ethyl (-CH₂CH₃) at position 5, methoxy at 6, and amine (-NH₂) at 8.

- Applications : Serves as a pharmaceutical intermediate; the amine group enables nucleophilic reactivity for drug derivatization .

Industrial and Research Relevance

- Pharmaceutical Potential: While 8-methylisoquinolin-6-ol lacks direct literature on bioactivity, analogs like 5-ethyl-6-methoxyquinolin-8-amine are validated intermediates in drug discovery .

- Material Science: Derivatives of 8-quinolinol (e.g., 2-isopropyl-8-quinolinol) are tested as gasoline additives, suggesting 8-methylisoquinolin-6-ol could be optimized for similar roles .

Biologische Aktivität

8-Methylisoquinolin-6-ol (C10H9NO) is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

8-Methylisoquinolin-6-ol features a methyl group at the 8-position of the isoquinoline ring and a hydroxyl group at the 6-position. Its molecular structure can be represented as follows:

- Molecular Formula : C10H9NO

- Molecular Weight : 161.18 g/mol

The compound's structure contributes to its interaction with various biological targets, influencing its pharmacological effects.

Antiviral Properties

Recent studies have highlighted the antiviral potential of isoquinoline derivatives, including 8-methylisoquinolin-6-ol. Research indicates that compounds with similar structures exhibit inhibitory effects against viral polymerases. For instance, derivatives of isoquinolone have shown effective inhibition against influenza viruses, with EC50 values ranging from 0.2 to 0.6 μM, demonstrating significant antiviral activity while maintaining low cytotoxicity .

Antimicrobial Activity

8-Methylisoquinolin-6-ol has also been investigated for its antimicrobial properties. A study reported that certain isoquinoline derivatives demonstrated antibacterial activity against various strains of bacteria, suggesting potential applications in treating bacterial infections .

Antimelanogenic Effects

In experiments focusing on hyperpigmentation, 8-methylisoquinolin-6-ol was found to inhibit tyrosinase activity significantly. At concentrations of 4 μg/mL, it inhibited tyrosinase activity by 78.7%, outperforming traditional agents like α-arbutin . This suggests that the compound could be developed as a therapeutic agent for skin conditions related to excessive melanin production.

The biological activity of 8-methylisoquinolin-6-ol is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and melanin synthesis, such as tyrosinase.

- Receptor Interaction : It is posited that 8-methylisoquinolin-6-ol interacts with specific receptors or proteins within cells, modifying their activity and influencing cellular pathways.

- Cellular Uptake : The lipophilic nature of the compound may facilitate its uptake into cells, enhancing its bioavailability and efficacy.

Case Studies

Several case studies have documented the effects of isoquinoline derivatives in various biological contexts:

- Study on Influenza Virus : A derivative similar to 8-methylisoquinolin-6-ol showed promising results against influenza A and B viruses, indicating a potential pathway for drug development targeting viral infections .

- Antimicrobial Efficacy : Research has demonstrated that isoquinoline derivatives possess significant antibacterial properties against resistant bacterial strains, suggesting their utility in developing new antibiotics .

- Dermatological Applications : In vitro studies indicated that 8-methylisoquinolin-6-ol could effectively reduce melanogenesis in skin cells, supporting its use in cosmetic formulations aimed at skin lightening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.